molecular formula C7H5F2NO2 B174750 1,3-Difluoro-2-methyl-5-nitrobenzene CAS No. 170572-48-2

1,3-Difluoro-2-methyl-5-nitrobenzene

Cat. No.: B174750
CAS No.: 170572-48-2
M. Wt: 173.12 g/mol
InChI Key: QRGQSKODTJDDHT-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-methyl-5-nitrobenzene can be synthesized through a nitration reaction. The process begins with the reaction of 1,3-difluoro-2-methylbenzene with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and recrystallization processes to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Difluoro-2-methyl-5-nitrobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable building block in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,3-difluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQSKODTJDDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378932
Record name 1,3-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-48-2
Record name 1,3-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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